Isopropyl dimethylcarbamate Isopropyl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 38580-89-1
VCID: VC3830244
InChI: InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3
SMILES: CC(C)OC(=O)N(C)C
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

Isopropyl dimethylcarbamate

CAS No.: 38580-89-1

Cat. No.: VC3830244

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl dimethylcarbamate - 38580-89-1

Specification

CAS No. 38580-89-1
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name propan-2-yl N,N-dimethylcarbamate
Standard InChI InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3
Standard InChI Key XFWJFSJDRURPLE-UHFFFAOYSA-N
SMILES CC(C)OC(=O)N(C)C
Canonical SMILES CC(C)OC(=O)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Isopropyl dimethylcarbamate, systematically named N,N-dimethylcarbamic acid isopropyl ester, is characterized by its carbamate functional group (-OCON(CH₃)₂) attached to an isopropyl moiety. Key identifiers include:

  • Molecular Formula: C₆H₁₃NO₂

  • Molecular Weight: 131.17 g/mol

  • CAS Registry Number: 38580-89-1

  • Appearance: Colorless to pale yellow liquid

The compound’s structure facilitates interactions with biological targets, particularly acetylcholinesterase, due to its carbamate group’s resemblance to acetylcholine .

Chemical and Physical Properties

Physicochemical Parameters

  • Density: 1.07 g/cm³ at 20°C

  • Boiling Point: 103°C at 0.7 mmHg

  • Solubility: Miscible with water and organic solvents like acetonitrile

  • Stability: Decomposes thermally above 485 K, yielding dimethylamine, carbon dioxide, and propene :

    C6H13NO2(CH3)2NH+CO2+CH2=CHCH3\text{C}_6\text{H}_{13}\text{NO}_2 \rightarrow (\text{CH}_3)_2\text{NH} + \text{CO}_2 + \text{CH}_2=\text{CHCH}_3

Hazardous Properties

  • Flash Point: 136°C

  • Toxicity Classification:

    • Acute oral toxicity (LD₅₀): 5–50 mg/kg in humans

    • Hazard Codes: T+ (Fatal if swallowed or in contact with skin)

Synthesis and Manufacturing Processes

Isopropyl dimethylcarbamate is synthesized via esterification of dimethylcarbamoyl chloride with isopropyl alcohol or through transesterification reactions. A patent-pending method involves catalytic amination of acetone with dimethylamine under hydrogenation conditions, though specifics remain proprietary . Key synthetic challenges include controlling byproducts such as dimethylamine and optimizing reaction yields at industrial scales.

Thermal Decomposition Kinetics

Studies using gas chromatography-mass spectrometry (GC-MS) reveal first-order decomposition kinetics :

k=1013.04exp(1812098.314T)s1k = 10^{13.04} \exp\left(-\frac{181209}{8.314T}\right) \, \text{s}^{-1}

This data underscores the compound’s instability at elevated temperatures, necessitating careful handling during storage and application.

Applications and Industrial Uses

Chemical Intermediate

The compound serves as a precursor in organic synthesis, particularly for introducing carbamate groups into larger molecules. Its reactivity with nucleophiles makes it valuable in pharmaceutical and agrochemical manufacturing .

Toxicological Profile and Health Hazards

Mechanism of Action

As a carbamate, it reversibly inhibits acetylcholinesterase (AChE), preventing acetylcholine hydrolysis and leading to neurotransmitter accumulation. Symptoms of acute exposure include:

  • Peripheral Effects: Salivation, lacrimation, bronchoconstriction

  • Central Effects: Seizures, respiratory depression, coma

Exposure Management

  • First Aid Measures:

    • Inhalation: Administer 100% oxygen; avoid mouth-to-mouth resuscitation .

    • Dermal Contact: Wash with soap and water; remove contaminated clothing .

    • Ingestion: Induce vomiting only if conscious; administer activated charcoal .

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method using a C18 column (Newcrom R1) achieves baseline separation with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) . Key parameters:

ColumnMobile PhaseFlow RateDetection
C18 (250 mm)MeCN:H₂O:H₃PO₄ (70:30:0.1)1.0 mL/minUV 210 nm

Gas Chromatography (GC)

GC-MS analysis confirms decomposition products (e.g., dimethylamine) using OV-101 columns at 200°C, with retention indices (RI) around 2204 .

Regulatory Status and Environmental Impact

Global Regulations

  • United States: Classified as an extremely hazardous substance under SARA Title III; unregistered as a pesticide .

  • European Union: Restricted under REACH due to genotoxicity concerns; phased out in agricultural formulations .

Environmental Persistence

No ecotoxicity data are available, but its high water solubility (miscible) suggests potential aquatic toxicity. Biodegradation pathways remain uncharacterized .

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